Deltazinone 1

Description

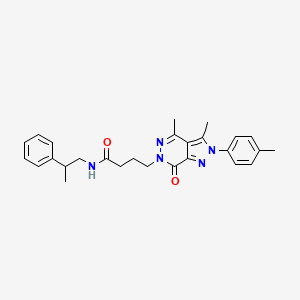

Structure

3D Structure

Properties

Molecular Formula |

C27H31N5O2 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylpropyl)butanamide |

InChI |

InChI=1S/C27H31N5O2/c1-18-12-14-23(15-13-18)32-21(4)25-20(3)29-31(27(34)26(25)30-32)16-8-11-24(33)28-17-19(2)22-9-6-5-7-10-22/h5-7,9-10,12-15,19H,8,11,16-17H2,1-4H3,(H,28,33) |

InChI Key |

HZNKNJCWLQLQMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCC(C)C4=CC=CC=C4)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(3,4-dimethyl-7-oxo-2-(p-tolyl)-2H-pyrazolo(3,4-d)pyridazin-6(7H)-yl)-N-(2-phenylpropyl)butanamide deltazinone 1 |

Origin of Product |

United States |

Foundational & Exploratory

Deltazinone 1: A Technical Whitepaper on its Mechanism of Action in Pancreatic Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely driven by activating mutations in the KRAS oncogene in over 90% of cases.[1][2] Direct inhibition of oncogenic KRAS has proven to be a formidable challenge. An alternative strategy involves targeting the cellular machinery essential for KRAS function. Deltazinone 1 has emerged as a selective small-molecule inhibitor of phosphodiesterase-δ (PDEδ), a protein that acts as a chaperone for farnesylated KRAS. This document provides an in-depth technical guide on the mechanism of action of this compound in pancreatic cancer cells, summarizing its effects on key signaling pathways, presenting quantitative data from cellular assays, and detailing the associated experimental methodologies.

Core Mechanism of Action: Inhibition of PDEδ-Mediated KRAS Trafficking

The oncogenic activity of KRAS is contingent upon its localization to the inner leaflet of the plasma membrane, where it can engage with and activate downstream effector proteins. This localization is facilitated by PDEδ, a transport protein that binds to the farnesyl moiety of post-translationally modified KRAS, shielding it from the aqueous cytoplasm and shuttling it to the cell membrane.[3]

This compound functions as a competitive inhibitor, binding with high affinity to the hydrophobic farnesyl-binding pocket of PDEδ.[3] This occupation of the binding pocket by this compound prevents the association between PDEδ and farnesylated KRAS. Consequently, KRAS is displaced from its primary trafficking shuttle, leading to its mislocalization to endomembranes, such as the Golgi apparatus and endoplasmic reticulum. This sequestration away from the plasma membrane effectively abrogates its ability to initiate downstream oncogenic signaling cascades.[3] This mechanism has been shown to specifically impair the growth of KRAS-dependent human pancreatic cancer cell lines.[3]

Disruption of Downstream KRAS Signaling Pathways

By preventing the membrane localization of KRAS, this compound effectively attenuates the signal flux through its primary downstream effector pathways, which are critical for pancreatic tumor cell proliferation and survival.[4]

-

RAF-MEK-ERK (MAPK) Pathway: This is a canonical KRAS signaling axis. Its inhibition leads to a reduction in proliferative signals, ultimately causing cell cycle arrest and a decrease in tumor cell growth.[4]

-

PI3K-AKT Pathway: This pathway is crucial for cell survival, growth, and metabolic reprogramming. Its downregulation following KRAS mislocalization contributes to the pro-apoptotic effects observed with PDEδ inhibition.[4][5]

-

NF-κB and STAT3 Pathways: Oncogenic KRAS is known to activate the NF-κB and STAT3 signaling pathways, which promote inflammation, cell survival, and immune evasion.[6][7][8][9] Inhibition of KRAS localization is expected to suppress the activity of these pro-tumorigenic transcription factors.

The collective inhibition of these pathways results in a potent anti-proliferative and, in some contexts, pro-apoptotic effect in KRAS-dependent pancreatic cancer cells.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays.

Table 1: Biochemical Binding Affinity

| Compound | Target | Assay Type | Dissociation Constant (KD) | Reference |

|---|

| this compound | PDEδ | In-cell measurement | ~60 nM |[3] |

Table 2: Cellular Activity in Pancreatic Cancer Cell Lines

| Cell Line | KRAS Status | Effect of this compound | Concentration for Effect | Reference |

|---|---|---|---|---|

| Panc-Tu-I | KRASG12D | Dose-dependent growth inhibition and cell death | > 3 µM (cell death) | [10] |

| MIA PaCa-2 | KRASG12C | Dose-dependent growth inhibition and cell death | > 3 µM (cell death) | [10] |

| Capan-1 | KRASG12V | Strong growth inhibition | Up to 24 µM |[10] |

Note: While this compound shows high-affinity binding to PDEδ, micromolar concentrations are required to elicit a significant cellular response, a common observation for inhibitors of this class.[3]

Experimental Protocols and Methodologies

The characterization of this compound involved several key experimental procedures.

Cell Culture

Human pancreatic cancer cell lines (e.g., Panc-Tu-I, MIA PaCa-2, Capan-1) were cultured under standard conditions: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, maintained in a humidified incubator at 37°C with 5% CO2.

Real-Time Cell Proliferation Assay (RTCA)

-

Principle: This impedance-based method measures cell proliferation, viability, and adherence in real-time.

-

Protocol:

-

A baseline impedance reading is established by adding 100 µL of cell culture medium to each well of an E-Plate 96.

-

Cells are seeded at a density of 5,000-10,000 cells per well.

-

The plate is placed in the RTCA instrument, and cell adherence and proliferation are monitored by measuring the Cell Index every 15-30 minutes.

-

Once cells are in the logarithmic growth phase, this compound is added at various concentrations.

-

The Cell Index is continuously monitored for 72-120 hours to determine the dose-dependent effects on cell proliferation.[3][10]

-

Western Blotting

-

Principle: Used to detect specific proteins in a sample and to assess the impact of treatment on protein expression or phosphorylation status.

-

Protocol:

-

Pancreatic cancer cells are treated with this compound or a vehicle control for a specified duration.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., p-ERK, p-AKT, total ERK, total AKT, and a loading control like β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Outlook

This compound serves as a highly selective and potent chemical probe for the PDEδ-KRAS axis. Its mechanism of action is well-defined: by competitively inhibiting the farnesyl-binding pocket of PDEδ, it prevents the crucial plasma membrane localization of KRAS, thereby suppressing downstream oncogenic signaling and inhibiting the growth of KRAS-addicted pancreatic cancer cells.[3] The quantitative data derived from cellular assays confirm its dose-dependent efficacy in vitro.

While this compound itself is unsuitable for in vivo applications due to rapid metabolism in mice, it represents a significant advancement from its predecessor, Deltarasin, by exhibiting lower off-target cytotoxicity.[3] The findings underscore that targeting the KRAS trafficking machinery via PDEδ inhibition is a viable therapeutic strategy. Future drug development efforts will likely focus on optimizing the pyrazolopyridazinone scaffold of this compound to improve metabolic stability and pharmacokinetic properties, paving the way for potential clinical translation for patients with KRAS-driven pancreatic cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of KRAS in the Development of PanIN and Pancreatic Ductal Adenocarcinoma – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 3. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncogenic KRAS signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical role of NF-κB in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Role of STAT3 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. researchgate.net [researchgate.net]

Deltazinone 1: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltazinone 1 is a potent and selective small molecule inhibitor of phosphodiesterase δ (PDEδ), a protein crucial for the cellular trafficking and signaling of Ras family GTPases. By disrupting the interaction between PDEδ and farnesylated Ras, this compound presents a promising therapeutic strategy for cancers driven by Ras mutations. This technical guide provides a comprehensive overview of the chemical structure of this compound, a proposed synthetic route, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylpropyl)butanamide, is a pyrazolopyridazinone derivative.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C27H31N5O2 | [1] |

| Molecular Weight | 457.6 g/mol | [1] |

| Exact Mass | 457.24777525 Da | [1] |

| CAS Number | 894554-89-3 | |

| Appearance | White to off-white solid | (Predicted) |

| Solubility | Soluble in DMSO, Methanol | (Predicted) |

| Storage | Store at -20°C for long-term stability |

Proposed Synthesis of this compound

A detailed, step-by-step synthesis of this compound is not publicly available. However, based on the synthesis of structurally related pyrazolopyridazinone compounds, a plausible multi-step synthetic route is proposed below. This route involves the initial formation of a pyrazole core, followed by the construction of the pyridazinone ring, and subsequent functionalization to yield the final product.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate (C) A mixture of p-tolylhydrazine (A) and ethyl 2,3-dioxobutanoate (B) in glacial acetic acid is refluxed for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and dried to afford the pyrazole intermediate (C).

Step 2: Synthesis of 3,4-dimethyl-2-(p-tolyl)-2,5-dihydro-pyrazolo[3,4-d]pyridazin-7(6H)-one (E) The pyrazole (C) and hydrazine hydrate (D) are dissolved in ethanol and refluxed for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to yield the pyrazolopyridazinone core (E).

Step 3: Synthesis of Ethyl 4-(3,4-dimethyl-7-oxo-2-(p-tolyl)-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl)butanoate (G) To a solution of the pyrazolopyridazinone (E) in dimethylformamide (DMF), potassium carbonate and ethyl 4-bromobutanoate (F) are added. The reaction mixture is stirred at 60-70°C for 6-8 hours. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the alkylated product (G).

Step 4: Synthesis of this compound (I) The ester (G) is hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran (THF) and water. After acidification, the resulting carboxylic acid is coupled with 2-phenylpropan-1-amine (H) using HATU as a coupling agent and DIPEA as a base in DMF. The reaction is stirred at room temperature for 12-16 hours. The final product, this compound (I), is purified by column chromatography.

Note: The above protocol is a proposed route and requires experimental validation and optimization.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.20 (m, 9H, Ar-H), 4.20-4.10 (m, 1H, CH-NH), 3.80 (t, 2H, N-CH₂), 2.50 (s, 3H, Ar-CH₃), 2.40 (s, 3H, pyrazole-CH₃), 2.30 (s, 3H, pyridazinone-CH₃), 2.20 (t, 2H, CO-CH₂), 1.90-1.80 (m, 2H, CH₂), 1.20 (d, 3H, CH-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5 (C=O, amide), 160.0 (C=O, pyridazinone), 145.0-125.0 (Ar-C), 50.0 (CH-NH), 45.0 (N-CH₂), 35.0 (CO-CH₂), 30.0 (CH₂), 21.0 (Ar-CH₃), 15.0 (pyrazole-CH₃), 12.0 (pyridazinone-CH₃), 18.0 (CH-CH₃) |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1680 (C=O stretch, amide), 1650 (C=O stretch, pyridazinone), 1600, 1500 (C=C stretch, aromatic) |

| Mass Spectrometry (ESI+) | m/z 458.25 (M+H)⁺ |

Biological Activity and Signaling Pathway

This compound is a high-affinity inhibitor of PDEδ, which plays a critical role in the trafficking of farnesylated Ras proteins to the plasma membrane. By binding to the farnesyl-binding pocket of PDEδ, this compound prevents the association of PDEδ with Ras, thereby inhibiting its proper localization and subsequent downstream signaling, which is crucial for cancer cell proliferation.

Caption: PDEδ-Ras signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Fluorescence Polarization (FP) Assay for PDEδ-Ras Interaction

This assay is used to quantify the binding affinity of this compound to PDEδ by measuring the displacement of a fluorescently labeled farnesylated Ras peptide.

Workflow:

Caption: Workflow for the Fluorescence Polarization assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X stock solution of PDEδ protein and a 2X stock solution of the fluorescently labeled farnesylated Ras peptide in assay buffer.

-

Perform a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to create 4X working solutions.

-

-

Assay Plate Setup:

-

In a 384-well black, low-volume microplate, add 5 µL of the 4X this compound dilutions or DMSO control to the respective wells.

-

Add 10 µL of the 2X PDEδ and 2X tracer mixture to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

-

-

Data Analysis:

-

The data is plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

-

Affinity Pull-Down Assay for PDEδ-Ras Interaction

This assay qualitatively or semi-quantitatively assesses the ability of this compound to disrupt the interaction between PDEδ and Ras in a cellular context.

Workflow:

Caption: Workflow for the Affinity Pull-Down assay.

Methodology:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T) co-transfected with plasmids encoding for tagged-PDEδ (e.g., FLAG-PDEδ) and Ras (e.g., GFP-KRas).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Treatment and Incubation:

-

Treat the cell lysates with varying concentrations of this compound or a DMSO vehicle control for 1-2 hours at 4°C.

-

Add anti-FLAG M2 affinity gel to the lysates and incubate for an additional 2-4 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the tags (e.g., anti-FLAG and anti-GFP) or for endogenous Ras and PDEδ.

-

Detect the proteins using appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate. A decrease in the amount of co-precipitated Ras in the presence of this compound indicates disruption of the PDEδ-Ras interaction.

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies against Ras-driven cancers. Its high potency and selectivity for PDEδ make it a valuable tool for both basic research and preclinical studies. This guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and robust experimental protocols for its characterization. Further research, including the elucidation of its complete spectroscopic profile and optimization of its synthesis, will be crucial for its continued development as a potential therapeutic agent.

References

The Discovery of Deltazinone 1: A Novel Pyrazolopyridazinone-Based PDEδ Inhibitor for Targeting KRAS-Driven Cancers

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Oncogenic mutations in KRAS are prevalent drivers of human cancers, yet direct inhibition of KRAS has proven to be a formidable challenge. A promising alternative strategy involves targeting proteins that regulate KRAS function, such as the prenyl-binding protein phosphodiesterase delta (PDEδ). PDEδ acts as a solubilizing factor for farnesylated KRAS, facilitating its transport to and enrichment at the plasma membrane, a prerequisite for its signaling activity.[1][2][3] This whitepaper details the discovery and characterization of Deltazinone 1, a novel, high-affinity, and selective small-molecule inhibitor of the KRAS-PDEδ interaction.[1][4] Developed through structure-based design, this compound represents a significant advancement over previous inhibitors, demonstrating reduced cytotoxicity and a strong correlation with the phenotypic effects of PDEδ knockdown in pancreatic cancer cell lines.[1][4] This document provides an in-depth overview of the experimental data, protocols, and signaling pathways associated with this compound, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: Targeting the KRAS-PDEδ Interaction

The RAS family of small GTPases, particularly KRAS, are critical signaling hubs that regulate cell proliferation, differentiation, and survival. Mutations that lock KRAS in a constitutively active, GTP-bound state are found in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The biological function of KRAS is contingent on its localization to the plasma membrane, which is mediated by post-translational modifications, including farnesylation of its C-terminal CAAX motif.

The trafficking of farnesylated KRAS is not a passive process. The protein PDEδ has been identified as a crucial chaperone, binding to the farnesyl group of KRAS and trafficking it through the cytoplasm to the plasma membrane.[2][3][5] This interaction presents an attractive therapeutic target: by inhibiting the binding of KRAS to PDEδ, it is possible to disrupt KRAS localization and abrogate its downstream oncogenic signaling.

Early efforts in this area led to the discovery of Deltarasin, a first-generation PDEδ inhibitor. While demonstrating the therapeutic potential of targeting the KRAS-PDEδ interaction, Deltarasin was hampered by issues of non-specific cytotoxicity.[1][4] This necessitated the development of a new chemical scaffold with improved selectivity and a more favorable safety profile.

The Discovery of this compound: A New Chemotype

Through a structure-based compound design approach, a novel class of pyrazolopyridazinone-based PDEδ inhibitors was identified.[1][2][4] This effort culminated in the development of this compound, a highly potent and selective inhibitor of the KRAS-PDEδ interaction.[1][4]

Structure-Activity Relationship (SAR)

The development of this compound involved the systematic exploration of the structure-activity relationships within the pyrazolopyridazinone scaffold. Key modifications focused on optimizing interactions within the hydrophobic prenyl-binding pocket of PDEδ. While a detailed SAR is beyond the scope of this document, the pyrazolopyridazinone core of this compound was found to provide a superior backbone for achieving high-affinity binding compared to the benzimidazole core of Deltarasin.

Binding Affinity and Selectivity

This compound binds to the prenyl-binding pocket of PDEδ with high affinity, effectively displacing farnesylated Ras proteins.[1][2][4] The binding affinity of this compound for PDEδ, as determined by competitive fluorescence polarization assays, is in the low nanomolar range, representing a significant improvement over earlier compounds.

Table 1: Comparative Binding Affinities of PDEδ Inhibitors

| Compound | Dissociation Constant (KD) |

| Deltarasin | 38 ± 16 nM |

| This compound | 8 ± 4 nM |

Data compiled from multiple independent experiments.

Mechanism of Action: Disrupting KRAS Localization

This compound functions by competitively inhibiting the interaction between the farnesyl tail of KRAS and the hydrophobic pocket of PDEδ. This disruption prevents PDEδ from chaperoning KRAS to the plasma membrane, leading to the mislocalization of KRAS to endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[4][6] This sequestration of KRAS away from its site of action effectively attenuates its downstream signaling cascades.

Experimental Validation

The efficacy of this compound as a PDEδ inhibitor has been validated through a series of rigorous in vitro and cell-based assays.

In Vitro Binding Assays

The binding affinity of this compound to PDEδ was quantified using a competitive fluorescence polarization assay. This assay measures the displacement of a fluorescently labeled farnesyl peptide from the PDEδ binding pocket by the inhibitor.

Experimental Protocol: Competitive Fluorescence Polarization Assay

-

Reagents: Recombinant human PDEδ, fluorescently labeled farnesyl peptide, this compound, assay buffer.

-

Procedure: a. A constant concentration of PDEδ and the fluorescent farnesyl peptide are incubated together. b. Increasing concentrations of this compound are added to the mixture. c. The fluorescence polarization of the solution is measured at each concentration of the inhibitor.

-

Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration to determine the IC50 value, which is then used to calculate the dissociation constant (KD).

Cellular Assays

The cellular activity of this compound was assessed by its ability to disrupt the KRAS-PDEδ interaction in living cells and to inhibit the proliferation of KRAS-dependent cancer cell lines.

Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET)

FLIM-FRET assays were employed to visualize and quantify the disruption of the KRAS-PDEδ interaction in cells. In this assay, KRAS and PDEδ are fused to fluorescent proteins that form a FRET pair. The interaction between KRAS and PDEδ brings the fluorescent proteins into close proximity, resulting in a FRET signal. Treatment with this compound disrupts this interaction, leading to a reduction in the FRET signal.[4]

Cell Proliferation Assays

The anti-proliferative effects of this compound were evaluated in a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines with varying KRAS dependency.

Table 2: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | KRAS Status | IC50 (µM) of this compound |

| Panc-Tu-I | KRAS G12D | 8.8 ± 2.4 |

| Capan-1 | KRAS G12V | 10.5 ± 1.5 |

| MIA PaCa-2 | KRAS G12C | 12.1 ± 1.8 |

| BxPC-3 | KRAS wild-type | > 50 |

| PANC-1 | KRAS G12D | 15.2 ± 2.1 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

The results demonstrate that this compound selectively inhibits the proliferation of KRAS-dependent cancer cells.[4]

Downstream Signaling Effects

By displacing KRAS from the plasma membrane, this compound effectively inhibits the activation of its downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6] This leads to a reduction in the phosphorylation of key signaling molecules such as ERK and AKT, ultimately resulting in decreased cell proliferation and the induction of apoptosis in KRAS-mutant cancer cells.

Conclusion and Future Directions

This compound represents a significant milestone in the development of PDEδ inhibitors for the treatment of KRAS-driven cancers. Its high affinity, selectivity, and demonstrated cellular activity make it a valuable tool for further preclinical and clinical investigation.[1][4] Future research will focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and on exploring its potential in combination with other anti-cancer agents. The development of this novel pyrazolopyridazinone scaffold opens new avenues for the design of next-generation PDEδ inhibitors with even greater therapeutic potential. Furthermore, the principles outlined in the discovery of this compound may be applicable to the development of inhibitors for other challenging protein-protein interactions in oncology.

References

- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors [scite.ai]

- 2. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of pyrazolopyridazinones as PDEδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Deltazinone 1 Compared to Deltarasin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the in vitro cytotoxicity of two small molecule inhibitors, Deltazinone 1 and Deltarasin. Both compounds target the interaction between KRAS and phosphodiesterase-δ (PDEδ), a critical step for the proper localization and oncogenic signaling of KRAS. However, they exhibit distinct cytotoxicity profiles, with this compound demonstrating a superior selectivity and a more favorable therapeutic window. This document details their comparative cytotoxicity, mechanisms of action, effects on signaling pathways, and the experimental protocols used for their evaluation.

Comparative Cytotoxicity Profile

This compound and Deltarasin have been evaluated across various cancer cell lines, revealing significant differences in their cytotoxic effects. This compound exhibits a graded, dose-dependent inhibition of proliferation specifically in oncogenic KRAS-dependent cell lines.[1] In contrast, Deltarasin, while effective at inhibiting KRAS-dependent cell growth, displays a narrow therapeutic window, inducing abrupt and non-specific cytotoxicity at concentrations above 9 μM in both KRAS-dependent and independent cell lines.[1][2] This "switch-like" response to cell death suggests off-target effects that are not observed with this compound at concentrations up to 24 μM.[1]

| Compound | Cell Lines | KRAS Dependence | Observed Effect | Concentration for Cytotoxicity |

| This compound | Panc-Tu-I, Capan-1, MIA PaCa-2 | Dependent | Graded, dose-dependent growth inhibition and cell death | Cell death observed at 10 μM in Panc-Tu-I cells[1] |

| PANC-1 | Independent | Little to no growth inhibitory effect | No general cytotoxicity observed up to 24 μM[1] | |

| Deltarasin | Panc-Tu-I, Capan-1, MIA PaCa-2 | Dependent | Steep dose-dependent growth inhibition and cell death | 3-5 μM[1] |

| PANC-1, other KRAS-independent lines | Independent | Abrupt cell death | > 9 μM[1] | |

| A549 (KRAS G12S), H358 (KRAS G12C) | Dependent | Dose-dependent inhibition of cell viability (IC50) | 5.29 ± 0.07 μM (A549), 4.21 ± 0.72 μM (H358)[3] |

Mechanism of Action and Selectivity

Both this compound and Deltarasin function by binding to the farnesyl-binding pocket of PDEδ, thereby disrupting its interaction with farnesylated KRAS.[1][4][5][6] This inhibition prevents the shuttling of KRAS to the plasma membrane, a prerequisite for its downstream signaling activities.

The superior selectivity of This compound is a key differentiator. Its anti-proliferative effects show a high correlation with the phenotypic consequences of PDEδ knockdown via shRNA, indicating a more specific on-target activity.[1] Deltarasin , on the other hand, is believed to have unspecific binding to other proteins at higher concentrations, leading to the observed general cytotoxicity.[1]

Impact on Cellular Signaling Pathways

By inhibiting the KRAS-PDEδ interaction, both compounds effectively suppress downstream oncogenic signaling cascades, including the RAF/MEK/ERK and PI3K/AKT pathways.[3][4][5][6][7] This disruption leads to reduced cell proliferation and, in KRAS-dependent cells, apoptosis.

In addition to inhibiting KRAS signaling, Deltarasin has been shown to induce autophagy through the AMPK-mTOR signaling pathway.[4][5] Interestingly, the inhibition of this induced autophagy can enhance the apoptotic effects of Deltarasin.[4][5]

References

- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of Deltazinone 1 with PDEδ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Deltazinone 1 to Phosphodiesterase-δ (PDEδ), a critical interaction in the development of targeted cancer therapeutics. This document outlines the quantitative binding data, detailed experimental methodologies, and relevant signaling pathways to support further research and drug development efforts in this area.

Core Findings: Quantitative Binding Affinity

This compound, a pyrazolopyridazinone derivative, has been identified as a highly selective and potent inhibitor of PDEδ.[1][2][3] The binding affinity of this compound to PDEδ has been quantitatively determined using various biophysical techniques, providing a clear understanding of its molecular interaction.

| Compound | Binding Affinity (KD) to PDEδ | Method | Reference |

| This compound | 8 nM | Fluorescence Polarization Competition-Binding Assay | [1] |

| This compound | ~60 nM (in-cell) | Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET) | [2] |

Signaling Pathway Context: The Role of PDEδ in KRas Trafficking

PDEδ functions as a chaperone protein for farnesylated proteins, most notably the oncoprotein KRas.[4][5][6][7] It binds to the farnesyl group of KRas, solubilizing it in the cytoplasm and facilitating its transport to the plasma membrane.[5][7] At the plasma membrane, KRas engages with its downstream effectors, such as RAF/MEK/ERK and PI3K/AKT/mTOR, to drive cell proliferation and survival.[5] Inhibition of the PDEδ-KRas interaction by small molecules like this compound prevents the proper localization of KRas, thereby abrogating its oncogenic signaling.[2][8]

Caption: PDEδ-mediated KRas trafficking and its inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies employed to quantify the binding affinity of this compound to PDEδ.

Fluorescence Polarization (FP) Competition-Binding Assay

This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled ligand from its protein target (PDEδ). The change in fluorescence polarization is proportional to the extent of displacement, allowing for the determination of the inhibitor's binding affinity.

Workflow:

Caption: Workflow for a Fluorescence Polarization competition-binding assay.

Detailed Steps:

-

Reagents and Materials:

-

Purified recombinant human PDEδ protein.

-

Fluorescently labeled probe known to bind to the PDEδ prenyl-binding pocket (e.g., a fluorescent analog of Atorvastatin).

-

This compound.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

A fixed concentration of PDEδ and the fluorescent probe are incubated together in the assay buffer to form a complex. This results in a high fluorescence polarization signal.

-

A serial dilution of this compound is then added to the wells containing the PDEδ-probe complex.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured. As the concentration of this compound increases, it displaces the fluorescent probe from PDEδ, leading to a decrease in the polarization signal.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the this compound concentration.

-

The resulting sigmoidal curve is fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).

-

The dissociation constant (KD) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and KD of the fluorescent probe.

-

Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET)

FLIM-FRET is a powerful technique to measure protein-protein interactions within living cells. In this context, it was used to determine the in-cell binding affinity of this compound to PDEδ by measuring the disruption of the interaction between a fluorescently tagged Ras protein and PDEδ.[2]

Workflow:

Caption: Workflow for in-cell FLIM-FRET binding assay.

Detailed Steps:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., Madin-Darby canine kidney - MDCK cells) is cultured under standard conditions.

-

Cells are co-transfected with plasmids encoding a FRET donor-acceptor pair. In this case, Rheb (a farnesylated Ras family protein) is fused to a yellow fluorescent protein (mCitrine-Rheb) as the donor, and PDEδ is fused to a red fluorescent protein (mCherry-PDEδ) as the acceptor.[2]

-

-

Inhibitor Treatment:

-

Transfected cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

-

FLIM Data Acquisition:

-

The cells are imaged using a fluorescence lifetime imaging microscope.

-

The fluorescence lifetime of the donor (mCitrine-Rheb) is measured in the presence and absence of the acceptor (mCherry-PDEδ) and at different concentrations of this compound.

-

-

Data Analysis:

-

In the absence of the inhibitor, the interaction between mCitrine-Rheb and mCherry-PDEδ brings the donor and acceptor into close proximity, resulting in FRET and a decrease in the donor's fluorescence lifetime.

-

As the concentration of this compound increases, it displaces mCitrine-Rheb from mCherry-PDEδ, leading to a decrease in FRET and an increase in the donor's fluorescence lifetime.

-

By fitting the dose-dependent changes in the donor's fluorescence lifetime to a binding model, the in-cell dissociation constant (KD) of this compound for PDEδ can be determined.[2]

-

Conclusion

The quantitative data and detailed methodologies presented in this guide underscore the high-affinity binding of this compound to PDEδ. This interaction disrupts the crucial PDEδ-KRas signaling axis, providing a compelling rationale for the continued development of this compound and similar compounds as targeted therapies for KRas-driven cancers. The experimental protocols outlined herein offer a robust framework for researchers to further investigate the molecular pharmacology of PDEδ inhibitors.

References

- 1. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy | Semantic Scholar [semanticscholar.org]

- 3. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detecting protein-protein interactions in vivo with FRET using multiphoton fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Deltazinone 1: A Technical Guide to its Impact on K-Ras Localization and Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oncogenic mutations in the K-Ras protein are a major driver of numerous cancers, yet direct inhibition of K-Ras has proven to be a formidable challenge. A promising therapeutic strategy involves targeting the cellular machinery responsible for K-Ras trafficking and localization to the plasma membrane, a prerequisite for its signaling activity. This technical guide provides an in-depth overview of Deltazinone 1, a small molecule inhibitor of the K-Ras-PDEδ interaction. By disrupting this crucial protein-protein interaction, this compound effectively mislocalizes K-Ras from the plasma membrane, leading to the attenuation of downstream oncogenic signaling pathways and the inhibition of cancer cell proliferation. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, provides detailed protocols for key experimental validations, and visualizes the underlying biological processes.

Mechanism of Action: Disrupting K-Ras Trafficking

K-Ras requires a series of post-translational modifications, including farnesylation, to anchor to cellular membranes. The prenyl-binding protein PDEδ acts as a chaperone, binding to the farnesylated tail of K-Ras and facilitating its transport through the cytoplasm to the plasma membrane. This compound is a potent and selective inhibitor that binds to the hydrophobic prenyl-binding pocket of PDEδ.[1][2] This competitive binding prevents PDEδ from associating with farnesylated K-Ras, thereby disrupting its trafficking to the plasma membrane.[1][3] Consequently, K-Ras is sequestered on endomembranes, effectively preventing it from engaging with its downstream effectors and initiating oncogenic signaling cascades.[3][4]

Figure 1. Mechanism of this compound Action.

Quantitative Data

Binding Affinity and Cellular Potency

This compound demonstrates high-affinity binding to PDEδ and potent anti-proliferative effects in K-Ras-dependent cancer cell lines.

| Parameter | Value | Assay | Reference |

| PDEδ Binding Affinity (KD) | 8 ± 4 nM | In vitro Competitive Fluorescence Polarization | [5][6] |

| In-cell PDEδ Binding Affinity (KD) | ~60 nM | FLIM-FRET | [1][3] |

| IC50 (Panc-Tu-I) | Dose-dependent cell death at >3 µM | Real-Time Cell Analysis (RTCA) | [1] |

| IC50 (MIA PaCa-2) | Dose-dependent cell death after ~40h | Real-Time Cell Analysis (RTCA) | [1] |

| IC50 (Capan-1) | Strong growth inhibition up to 24 µM | Real-Time Cell Analysis (RTCA) | [1] |

Inhibition of Downstream Signaling

Treatment with this compound leads to a significant reduction in the phosphorylation of key downstream effectors in the K-Ras signaling pathway.

| Cell Line | Treatment | Target Protein | Effect | Assay | Reference |

| Panc-Tu-I | 20 µM this compound (1h) | p-S6 Ribosomal Protein (S6P) | Reduced phosphorylation | Western Blot | [1][7] |

| Panc-Tu-I | 20 µM this compound (43h) | p-Erk | Reduced EGF-induced phosphorylation | Western Blot | [1][7] |

Experimental Protocols

Immunofluorescence Staining for K-Ras Localization

This protocol details the visualization of K-Ras localization within cells to assess the mislocalization effect of this compound.

Materials:

-

Pancreatic cancer cells (e.g., Panc-Tu-I)

-

Glass coverslips

-

12-well plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-K-Ras antibody

-

Secondary antibody: Fluorophore-conjugated anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed pancreatic cancer cells onto glass coverslips in 12-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 5-20 µM) or vehicle control (DMSO) for the indicated time (e.g., 24-48 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-K-Ras antibody, diluted in blocking buffer, overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Quantification of K-Ras Mislocalization:

-

Acquire images using a confocal microscope.

-

Use ImageJ or similar software to quantify the fluorescence intensity at the plasma membrane versus the cytoplasm.

-

Draw a line profile across individual cells, perpendicular to the plasma membrane.

-

Measure the peak fluorescence intensity at the plasma membrane and the average intensity in the cytoplasm.

-

Calculate the ratio of plasma membrane to cytoplasmic fluorescence for both treated and control cells to determine the extent of mislocalization.[8][9]

Figure 2. Immunofluorescence Workflow.

Co-Immunoprecipitation (Co-IP) for K-Ras-PDEδ Interaction

This protocol is designed to assess the disruption of the K-Ras-PDEδ interaction by this compound.

Materials:

-

Pancreatic cancer cells

-

This compound

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Primary antibody: anti-PDEδ antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western Blot: anti-K-Ras and anti-PDEδ

Procedure:

-

Culture and treat cells with this compound or vehicle control as described in the immunofluorescence protocol.

-

Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-PDEδ antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads three to five times with Wash Buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by Western Blot using anti-K-Ras and anti-PDEδ antibodies. A reduced amount of co-immunoprecipitated K-Ras in the this compound-treated sample indicates disruption of the interaction.[5][6][10]

Western Blot for K-Ras Downstream Signaling

This protocol allows for the quantitative analysis of the phosphorylation status of key proteins in the K-Ras signaling pathway.

Materials:

-

Pancreatic cancer cells

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6P, anti-S6P

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture and treat cells with this compound as described previously. For signaling pathway analysis, serum-starve cells overnight before treatment and stimulate with a growth factor (e.g., EGF) for a short period before lysis.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK).

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and calculate the ratio of phosphorylated protein to total protein.[7][11][12]

Figure 3. Western Blot Workflow.

Conclusion

This compound represents a promising class of indirect K-Ras inhibitors that function by disrupting the crucial interaction between K-Ras and its trafficking chaperone, PDEδ. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data on its binding affinity and cellular efficacy. The detailed experimental protocols for immunofluorescence, co-immunoprecipitation, and western blotting offer a practical framework for researchers to investigate and validate the effects of this compound and similar compounds on K-Ras localization and signaling. The continued exploration of PDEδ inhibitors like this compound holds significant potential for the development of novel therapeutics for K-Ras-driven cancers.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 3. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advanced method for computing of a plasma membrane affinity for peripherall proteins [kfrserver.natur.cuni.cz]

- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Based Design of Pyrazolopyridazinones as Potent PDEδ Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the structure-based design, quantitative analysis, and experimental validation of pyrazolopyridazinones, a novel class of inhibitors targeting the prenyl-binding protein phosphodiesterase-δ (PDEδ). By disrupting the crucial interaction between PDEδ and oncogenic KRas, these compounds offer a promising alternative therapeutic strategy for KRas-dependent cancers.

Introduction: Targeting KRas Trafficking

Oncogenic mutations in Ras proteins, particularly KRas, are drivers in over 30% of human cancers, including a majority of pancreatic, colorectal, and lung tumors.[1] Despite its prevalence, KRas has been a notoriously difficult protein to inhibit directly. An alternative strategy involves targeting the cellular machinery responsible for its localization and signaling.[1]

KRas requires post-translational modification by farnesylation to anchor to the plasma membrane, a prerequisite for its signaling activity.[2] The protein PDEδ acts as a cytosolic chaperone, binding to the farnesylated tail of KRas and facilitating its transport through the cytoplasm to the cell membrane.[2][3] By inhibiting the KRas-PDEδ interaction, it is possible to disrupt KRas localization, leading to its mislocalization to endomembranes and subsequent attenuation of oncogenic signaling.[1][4] Early inhibitors, such as the benzimidazole-based Deltarasin, validated this approach but highlighted the need for new chemotypes with improved selectivity and lower cytotoxicity.[4][5] This led to the structure-based design of pyrazolopyridazinones, a novel and highly selective scaffold for PDEδ inhibition.[4]

The KRas-PDEδ Signaling Pathway and Point of Inhibition

PDEδ acts as a solubilizing factor for farnesylated KRas. It sequesters the lipid-modified protein in its hydrophobic pocket, preventing non-specific interactions with endomembranes and enabling efficient diffusion to the plasma membrane. There, the release factor Arl2/3 mediates the release of KRas, allowing it to engage with downstream effectors like RAF and PI3K. Pyrazolopyridazinone inhibitors act by competitively occupying the farnesyl-binding pocket of PDEδ, thereby preventing the uptake of KRas and disrupting the entire trafficking cycle.

Caption: The KRas-PDEδ signaling pathway and the mechanism of pyrazolopyridazinone inhibition.

Structure-Based Design Workflow

The development of pyrazolopyridazinones followed a rational, structure-guided approach. This workflow leverages crystallographic data to design novel molecules with high affinity and specificity for the target protein's binding site.

Caption: A generalized workflow for the structure-based drug design of PDEδ inhibitors.

Quantitative Data Summary

The structure-based design effort led to the identification of Deltazinone 1, a potent pyrazolopyridazinone inhibitor. The binding affinities and crystallographic data provide a quantitative basis for understanding its interaction with PDEδ.

Table 1: Binding Affinities of Key PDEδ Inhibitors

Binding affinities were determined by competitive fluorescence polarization assays.[4]

| Compound | Chemotype | KD (nM) |

| Deltarasin (1a) | Benzimidazole | 25 ± 5 |

| Allyl analogue (1b) | Benzimidazole | 19 ± 2 |

| Pyrazolopyridazinone (2a) | Pyrazolopyridazinone | 260 ± 30 |

| This compound (2k) | Pyrazolopyridazinone | 17 ± 5 |

Table 2: Crystallographic Data for Inhibitor-PDEδ Complexes

Crystal structures were solved to elucidate the binding mode of the inhibitors within the PDEδ pocket.[4]

| Ligand | PDB Code | Resolution (Å) | Key Interactions Observed |

| Allyl analogue (1b) | 4JVB | 1.75 | Hydrogen bonds with Tyr149 and Arg61 |

| Pyrazolopyridazinone (2a) | 5E80 | 2.60 | Hydrogen bonds with Tyr149 and Arg61, similar to 1b |

Structural Insights and Structure-Activity Relationships (SAR)

Analysis of the co-crystal structures of inhibitors bound to PDEδ was critical for optimization. The structures revealed that the pyrazolopyridazinone scaffold occupies the same hydrophobic pocket as the earlier benzimidazole series.[4] Key hydrogen bond interactions with the side chains of residues Tyr149 and Arg61 anchor the molecule in the pocket. Molecular modeling of the optimized compound, this compound, predicted an additional hydrogen bond with Gln78, potentially explaining its enhanced affinity.[4]

Caption: Logical relationships in the SAR optimization of pyrazolopyridazinone inhibitors.

Experimental Protocols

Competitive Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of a test compound by assessing its ability to displace a fluorescently labeled probe from the target protein.

-

Reagents: Purified recombinant PDEδ protein, a high-affinity fluorescently labeled tracer (e.g., FITC-labeled probe), assay buffer (e.g., PBS).

-

Procedure: a. Prepare a series of dilutions of the unlabeled test compound (e.g., this compound). b. In a microplate, mix a constant concentration of PDEδ protein and the fluorescent tracer. c. Add the varying concentrations of the test compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization). d. Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 30°C) to reach equilibrium.[6] e. Measure fluorescence polarization and intensity using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation, 528 nm emission).[6]

-

Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the inhibitor. Fit the data to a competitive binding model to calculate the IC50, which can then be converted to a dissociation constant (KD) using the Cheng-Prusoff equation.

Protein Crystallography

This method provides high-resolution structural information about the inhibitor bound to its target.

-

Protein Preparation: Express and purify recombinant human PDEδ to high homogeneity.

-

Complex Formation: Incubate the purified PDEδ with a molar excess of the pyrazolopyridazinone inhibitor to ensure saturation of the binding sites.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain well-ordered crystals of the protein-inhibitor complex.

-

Data Collection: Expose the obtained crystals to a high-intensity X-ray source (e.g., a synchrotron). Collect diffraction data using a detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Solve the structure using molecular replacement with a known PDEδ structure as a model. Build the inhibitor into the observed electron density and refine the model to achieve high-quality statistics (e.g., R-work, R-free) and a final resolution (e.g., 1.75 Å).[4]

Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET)

This cellular imaging technique is used to confirm the disruption of the KRas-PDEδ interaction inside living cells.[4]

-

Cell Preparation: Co-transfect cells (e.g., HEK cells) with plasmids encoding KRas fused to a donor fluorophore (e.g., mGFP) and PDEδ fused to an acceptor fluorophore (e.g., mCherry).[4][7]

-

Treatment: After allowing for protein expression (e.g., 24 hours), treat the cells with the pyrazolopyridazinone inhibitor (e.g., 5 µM this compound) or a vehicle control (e.g., DMSO).[7]

-

Imaging: Acquire fluorescence lifetime images of the donor fluorophore using a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) hardware.

-

Data Analysis: A close interaction (<10 nm) between the donor (KRas) and acceptor (PDEδ) results in FRET, which causes a measurable decrease in the donor's fluorescence lifetime. By treating with an inhibitor, the interaction is disrupted, FRET is reduced, and the donor's fluorescence lifetime increases. Analyze the lifetime data to quantify the fraction of interacting proteins in control versus inhibitor-treated cells. An increase in the fluorescence lifetime upon inhibitor treatment indicates successful target engagement in the cellular context.[4]

References

- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of recognition of farnesylated and methylated KRAS4b by PDEδ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of pyrazolopyridazinones as PDEδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Preliminary Toxicology Screening of Deltazinone 1: A Technical Guide

Disclaimer: Deltazinone 1 is a hypothetical compound. The data and experimental protocols presented in this document are for illustrative purposes only and are based on established methodologies for preclinical toxicology screening.

This technical guide provides a comprehensive overview of the preliminary toxicology screening of the novel therapeutic candidate, this compound. The following sections detail the in vitro and in vivo studies conducted to assess its initial safety profile, including methodologies, data summaries, and key mechanistic insights. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary of Toxicological Findings

A battery of initial safety and toxicity assays was performed to characterize this compound. The compound exhibited a moderate acute oral toxicity profile in rodents. In vitro cytotoxicity assays indicated dose-dependent effects on cell viability across multiple human cell lines. No mutagenic potential was identified in the bacterial reverse mutation assay (Ames test). A moderate inhibitory effect was observed in the hERG assay, warranting further investigation for potential cardiotoxicity.

Quantitative Data Summary

The quantitative results from the preliminary toxicology screening of this compound are summarized in the tables below.

Table 1: Acute Oral Toxicity of this compound in Rodents

| Species | Guideline | Sex | LD50 (mg/kg) | 95% Confidence Interval | GHS Category |

| Rat | OECD 425[1][2] | Female | 750 | 550 - 1750 | 4 |

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Table 2: In Vitro Cytotoxicity of this compound (48-hour exposure)

| Cell Line | Cell Type | Assay | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 42.5 |

| HEK293 | Human Embryonic Kidney | MTT | 68.1 |

| A549 | Human Lung Carcinoma | MTT | 55.9 |

IC50: Half-maximal inhibitory concentration

Table 3: Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)

| S. typhimurium Strain | Metabolic Activation (-S9) | Metabolic Activation (+S9) | Result |

| TA98 | Negative | Negative | Non-mutagenic |

| TA100 | Negative | Negative | Non-mutagenic |

| TA1535 | Negative | Negative | Non-mutagenic |

| TA1537 | Negative | Negative | Non-mutagenic |

S9: Rat liver homogenate for metabolic activation

Table 4: In Vitro hERG Potassium Channel Inhibition

| Assay Platform | Cell Line | IC50 (µM) |

| Automated Patch Clamp[3][4] | HEK293 (hERG-expressing) | 15.2 |

Detailed Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cellular mitochondrial dehydrogenases.[5]

-

Cell Plating: HepG2, HEK293, and A549 cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: A stock solution of this compound was serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. The medium was removed from the wells and 100 µL of the respective compound dilutions were added. Wells containing untreated cells and vehicle control (0.5% DMSO) were included.

-

Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS was added to each well.[6][7] The plates were then incubated for an additional 4 hours.

-

Formazan Solubilization: After the incubation, 100 µL of solubilization solution (10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[7] The plate was left overnight in the incubator.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value was determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

The Ames test was conducted to assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9][10]

-

Strain Preparation: Cultures of S. typhimurium strains TA98, TA100, TA1535, and TA1537 were grown overnight in nutrient broth.

-

Metabolic Activation: The assay was performed both with and without the addition of a rat liver S9 fraction to account for the metabolic activation of potential mutagens.[11]

-

Plate Incorporation Method: 100 µL of the bacterial culture, 500 µL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates), and 50 µL of various concentrations of this compound were added to 2 mL of molten top agar containing a trace amount of histidine and biotin.

-

Plating and Incubation: The mixture was poured onto minimal glucose agar plates and allowed to solidify. The plates were incubated at 37°C for 48 hours.[8]

-

Colony Counting: The number of revertant colonies (his+) on each plate was counted.

-

Data Analysis: A compound is considered mutagenic if a dose-responsive increase in the number of revertant colonies is observed, typically at least a two-fold increase over the background (negative control) count.

This assay evaluates the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.[3][12]

-

Cell Preparation: HEK293 cells stably expressing the hERG channel were cultured and harvested for the assay.

-

Electrophysiology: Whole-cell patch clamp recordings were performed using an automated, high-throughput platform (e.g., QPatch or SyncroPatch).[4]

-

Voltage Protocol: A specific voltage protocol was applied to the cells to elicit the characteristic hERG current. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[13]

-

Compound Application: Cells were first stabilized in an extracellular solution. Subsequently, increasing concentrations of this compound (typically ranging from 0.1 µM to 30 µM) were sequentially perfused over the cells.

-

Data Acquisition: The hERG tail current was measured before and after the application of the test compound. A known hERG inhibitor (e.g., E-4031) was used as a positive control.

-

Data Analysis: The percentage of hERG current inhibition was calculated for each concentration. The IC50 value was determined by fitting the concentration-response data to a logistic equation.

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes and relationships relevant to the toxicological screening of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Deltazinone 1 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Deltazinone 1 is a potent and selective inhibitor of the prenyl-binding protein phosphodiesterase delta (PDEδ), a critical regulator of KRAS localization and signaling. By disrupting the KRAS-PDEδ interaction, this compound presents a promising therapeutic strategy for KRAS-dependent cancers. However, the clinical translation of this compound has been hindered by its poor metabolic stability, rendering it unsuitable for in vivo applications.[1][2] This technical guide provides a comprehensive overview of the known pharmacokinetic properties of this compound and its derivatives, with a focus on the available preclinical data. We detail the experimental protocols for key assays used to characterize these compounds and present a visualization of the underlying signaling pathway and a general workflow for pharmacokinetic assessment. This document is intended to serve as a resource for researchers in the field of oncology and drug discovery, providing insights into the challenges and opportunities in the development of PDEδ inhibitors.

Introduction

Oncogenic mutations in the KRAS gene are prevalent in a significant portion of human cancers, yet KRAS has remained a challenging therapeutic target.[2] An alternative approach to directly targeting KRAS is to inhibit its interaction with proteins that are essential for its function. One such protein is phosphodiesterase delta (PDEδ), which acts as a chaperone for farnesylated KRAS, facilitating its transport to the plasma membrane where it initiates downstream signaling cascades.[3]

This compound has been identified as a highly selective small molecule inhibitor that binds to the prenyl-binding pocket of PDEδ, thereby preventing its interaction with KRAS.[4][5] In vitro studies have demonstrated that this compound can inhibit the proliferation of KRAS-dependent cancer cell lines.[1][6] Despite its promising preclinical activity, the development of this compound has been hampered by its rapid metabolism in vivo.[1][2] This has led to efforts to develop derivatives of this compound with improved pharmacokinetic profiles.

This guide summarizes the current state of knowledge regarding the pharmacokinetics and bioavailability of this compound and its derivatives, provides detailed experimental methodologies for their characterization, and visualizes the key biological pathways and experimental workflows.

Pharmacokinetics and Bioavailability

This compound

Pharmacokinetic studies have revealed that this compound is rapidly metabolized in mice, leading to poor in vivo efficacy.[1][2] This metabolic instability is a major obstacle to its clinical development.[2] Specific quantitative data on the half-life, clearance, volume of distribution, and oral bioavailability of this compound are not extensively reported in the available literature.

This compound Derivatives

To address the metabolic instability of this compound, research has focused on the development of derivatives with improved pharmacokinetic properties. One such derivative, a spiro-cyclic inhibitor designated as compound 36l , has shown promising results.[2]

Table 1: Pharmacokinetic Parameters of Compound 36l in Mice

| Parameter | Value | Species | Administration Route |

| Cmax | 15.50 µg/mL | ICR Mice | Intraperitoneal |

| AUC(0-t) | 59.23 h·µg/mL | ICR Mice | Intraperitoneal |

Data sourced from a study on novel spiro-cyclic PDEδ inhibitors.[2]

These findings suggest that structural modifications to the this compound scaffold can lead to derivatives with more favorable pharmacokinetic profiles, warranting further investigation for in vivo anti-tumor activity.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic properties of a small molecule inhibitor in a mouse model.

-

Animal Models: Utilize male ICR mice (or other appropriate strain), typically 6-8 weeks old.[7]

-

Compound Formulation: Dissolve the test compound in a suitable vehicle, such as a solution of saline containing 1% DMSO and 0.05% carboxymethylcellulose sodium (CMC-Na).[2]

-

Administration: Administer the compound to the mice via the desired route (e.g., intraperitoneal or oral gavage) at a specific dose (e.g., 100 mg/kg).[2]

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 1, 2, 4, and 8 hours) into micro-tubes containing an anticoagulant like heparin.[2][7]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and bioavailability, using appropriate software.

FLIM-FRET Assay for KRAS-PDEδ Interaction

Fluorescence Lifetime Imaging Microscopy (FLIM) combined with Förster Resonance Energy Transfer (FRET) is a powerful technique to measure protein-protein interactions in living cells.[8][9]

-

Cell Line and Transfection: Use a suitable cell line, such as Madin-Darby canine kidney (MDCK) cells. Co-transfect the cells with plasmids encoding a donor fluorophore-tagged protein (e.g., mCitrine-Rheb) and an acceptor fluorophore-tagged protein (e.g., mCherry-PDEδ).[1]

-

Cell Culture and Treatment: Culture the transfected cells under standard conditions. Treat the cells with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control.

-

FLIM-FRET Imaging: Acquire fluorescence lifetime images using a confocal microscope equipped with a FLIM system. The fluorescence lifetime of the donor (mCitrine) is measured.

-

Data Analysis: Analyze the FLIM data to determine the FRET efficiency. A decrease in the donor's fluorescence lifetime indicates FRET, signifying a close proximity between the donor and acceptor proteins (i.e., an interaction). The inhibitory effect of the compound is quantified by the reduction in FRET efficiency.

Real-Time Cell Proliferation Assay (RTCA)

The xCELLigence Real-Time Cell Analysis (RTCA) system monitors cellular events such as proliferation in real-time without the use of labels.[10][11]

-

Cell Seeding: Seed cancer cells (e.g., Panc-Tu-I, MIA PaCa-2) into the wells of an E-Plate at a predetermined density (e.g., 3,000 cells/well).[12]

-

Baseline Measurement: Allow the cells to attach and grow for approximately 24 hours, monitoring the cell index (a measure of cell number and adhesion) in real-time.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound).

-

Real-Time Monitoring: Continue to monitor the cell index in real-time for an extended period (e.g., up to 72 hours).[10]

-

Data Analysis: Analyze the cell index curves to determine the effect of the compound on cell proliferation. A decrease in the cell index indicates an anti-proliferative effect.

Western Blot for Downstream Signaling

Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, such as ERK and S6 Ribosomal Protein (S6P).[13][14]

-

Cell Culture and Treatment: Culture cancer cells and treat them with the inhibitor for a specified time. Stimulate the cells with a growth factor like EGF to induce signaling.[1]

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK, phospho-S6P) and total protein levels as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Quantification: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

Signaling Pathway

Caption: KRAS Signaling Pathway and the Action of this compound.

Experimental Workflow

Caption: General Workflow for Preclinical Pharmacokinetic and Pharmacodynamic Assessment.

Conclusion